(+/-)-3-(3-Nitrophenyl)pentanoic acid
Description
(+/-)-3-(3-Nitrophenyl)pentanoic acid is a chiral carboxylic acid derivative characterized by a pentanoic acid backbone substituted at the third carbon with a 3-nitrophenyl group.
Properties
Molecular Formula |
C11H13NO4 |
|---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
3-(3-nitrophenyl)pentanoic acid |
InChI |
InChI=1S/C11H13NO4/c1-2-8(7-11(13)14)9-4-3-5-10(6-9)12(15)16/h3-6,8H,2,7H2,1H3,(H,13,14) |
InChI Key |
JDTSGYHXRDOSCX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(=O)O)C1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Functional Group Influence
The compound belongs to the broader class of substituted pentanoic acids. Key structural analogs include:
- Pentanoic acid (Valeric acid): The simplest form, lacking substituents, is widely studied for its role in metabolism and industrial applications .
- 4-Oxo-pentanoic acid ethyl ester: Features a ketone group at the fourth carbon and an ethyl ester, altering volatility and reactivity compared to carboxylic acids .
- Amino ketones pentanoic acid (ALA): Used in photodynamic therapy (PDT), this derivative contains an amino-ketone moiety, enabling light-activated therapeutic effects .
Key Structural Differences :
- The 3-nitrophenyl group in the target compound introduces strong electron-withdrawing effects, increasing acidity (lower pKa) compared to unsubstituted pentanoic acid.
- Unlike esters (e.g., ethyl pentanoate ), the free carboxylic acid group enhances hydrogen-bonding capacity, affecting solubility and intermolecular interactions.
Physical and Thermodynamic Properties
While specific data for (+/-)-3-(3-Nitrophenyl)pentanoic acid is unavailable, comparisons can be drawn from analogous compounds:
Notes:
- The nitro group increases molecular weight and boiling point due to enhanced dipole interactions.
- Solubility in water is likely reduced compared to unsubstituted pentanoic acid but higher than ester derivatives .
Chemical Reactivity
- Acidity : The nitro group’s electron-withdrawing effect likely lowers the pKa of the carboxylic acid group compared to valeric acid (pKa ~4.8).
- Stability : Nitroaromatic compounds are generally stable but may undergo reduction under biological conditions to form amine derivatives.
- Esterification: Unlike ethyl pentanoate , the nitro-substituted variant may resist esterification due to steric hindrance.
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